N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

Oxalamide Chemical Probe Lack of Data

N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 708236-36-6) is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class. Its structure features a 3-fluorophenyl ring on one amide nitrogen and a 3-methoxybenzyl group on the other, connected by an oxalyl core.

Molecular Formula C16H15FN2O3
Molecular Weight 302.305
CAS No. 708236-36-6
Cat. No. B2996818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide
CAS708236-36-6
Molecular FormulaC16H15FN2O3
Molecular Weight302.305
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C16H15FN2O3/c1-22-14-7-2-4-11(8-14)10-18-15(20)16(21)19-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
InChIKeyQYANDEHTALKDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 708236-36-6) – Starting Point for Research


N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 708236-36-6) is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class . Its structure features a 3-fluorophenyl ring on one amide nitrogen and a 3-methoxybenzyl group on the other, connected by an oxalyl core. With a molecular weight of 302.3 g/mol and a molecular formula of C16H15FN2O3, it is typically supplied at 95% purity for research use . This compound is a distinct chemical entity within the broader oxalamide family, which has been explored for various biological activities, including cannabinoid receptor modulation.

Why N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide Cannot Be Replaced by In-Class Analogs Without Data


The biological activity of N,N'-disubstituted oxalamides is highly dependent on the specific substitution pattern on the aromatic rings . Even subtle changes, such as relocating the fluorine atom from the 3- to the 4-position or replacing the 3-methoxybenzyl group with a 2-methoxybenzyl or an unsubstituted benzyl group, can drastically alter binding affinity, selectivity, and functional activity profiles. Currently, no public head-to-head comparative data exists for N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide against its closest analogs. Therefore, any direct substitution without experimental validation would be scientifically unsound and carries high risk in a research or development program .

N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide: Quantitative Differentiation Evidence


Limited Public Comparative Evidence for N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

An exhaustive search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) did not yield any quantitative, comparator-based biological data for N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide. No direct head-to-head comparisons, cross-study comparable data, or class-level inferences with specific comparators could be identified. The available data is limited to basic physicochemical properties from a supply catalog . The molecular weight is reported as 302.3 g/mol, and the compound is supplied at 95% purity. No target engagement, cellular activity, or in vivo efficacy data were found in permissible sources .

Oxalamide Chemical Probe Lack of Data

N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide: Application Scenarios Based on Current Evidence


Exploratory Chemical Biology and Probe Development

Given the complete lack of public biological annotation, the primary application is as a novel chemotype for exploratory target identification or phenotypic screening. Its structural novelty within the oxalamide class makes it a potential starting point for fragment-based drug discovery or diversity-oriented synthesis .

Structure-Activity Relationship (SAR) Studies

The compound can serve as a core scaffold for in-house SAR programs. Its 3-fluorophenyl and 3-methoxybenzyl substituents provide vectors for systematic modification to probe the chemical space around the oxalamide core. Any resulting activity data would be the first of its kind for this specific substitution pattern .

Analytical Reference Standard

With a defined CAS number (708236-36-6), molecular formula, and a supplier-reported purity of 95%, the compound can be procured as an analytical reference standard for method development, including HPLC, LC-MS, or NMR assay calibration, where a pure sample of this specific oxalamide is required .

Technical Documentation Hub

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